molecular formula C16H13Cl3N4O4S B11704369 3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide

3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11704369
M. Wt: 463.7 g/mol
InChI Key: OBMQWQDMDTZWHF-UHFFFAOYSA-N
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Description

3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic benzamide derivative of significant interest in advanced chemical and pharmaceutical research. This compound features a complex molecular structure that incorporates a trichloroethyl group, a nitrobenzamide moiety, and a hydroxyphenyl thiourea segment, making it a valuable intermediate for the synthesis of novel chemical entities. Its structural framework is related to that of other researched benzamides, which have been explored as key intermediates in the development of benzoxazepine derivatives, a class of compounds studied for various biological activities . Researchers utilize this compound primarily as a building block in organic synthesis and medicinal chemistry projects. Its potential applications include serving as a precursor for the development of new therapeutic agents, and it is of particular value in structure-activity relationship (SAR) studies due to its multifunctional architecture. The presence of multiple hydrogen bond donors and acceptors in its structure also makes it a candidate for research in crystal engineering and supramolecular chemistry, as similar compounds have been shown to form stable crystalline structures with intermolecular hydrogen bonding networks . This product is intended for use in a controlled laboratory environment by qualified personnel only. It is strictly for research purposes and is not classified as a drug, antibiotic, or pharmaceutical for human or veterinary use. No warranty of merchantability or fitness for a particular purpose is made, and researchers assume full responsibility for confirming product identity and purity prior to use. All sales are final.

Properties

Molecular Formula

C16H13Cl3N4O4S

Molecular Weight

463.7 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H13Cl3N4O4S/c17-16(18,19)14(22-15(28)20-11-6-1-2-7-12(11)24)21-13(25)9-4-3-5-10(8-9)23(26)27/h1-8,14,24H,(H,21,25)(H2,20,22,28)

InChI Key

OBMQWQDMDTZWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Preparation of 3-Nitrobenzoyl Chloride

The synthesis begins with converting 3-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) under reflux (70–80°C, 2–3 h). This step achieves near-quantitative yields (95–98%) and is critical for subsequent amide bond formation.

Reaction Conditions :

  • Reagent : SOCl₂ (2.5 equiv)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Workup : Excess SOCl₂ removed under reduced pressure; product used without purification.

Synthesis of 1-Amino-2,2,2-Trichloroethane (Trichloroethylamine)

Trichloroethylamine is synthesized via Gabriel synthesis or Hofmann degradation of trichloroacetamide. Key steps include:

  • Trichloroacetylation : Reaction of chloroform with ammonia.

  • Reductive amination : Using LiAlH₄ or NaBH₄ to yield the primary amine.

Typical Yield : 70–85%.

Thiourea Formation via Isothiocyanate Coupling

The trichloroethylamine reacts with 2-hydroxyphenyl isothiocyanate to form the thiourea intermediate. This step is performed in acetonitrile at 0–5°C to minimize side reactions.

Reaction Protocol :

  • Molar Ratio : 1:1 (amine:isothiocyanate)

  • Base : Triethylamine (1.1 equiv) to scavenge HCl.

  • Time : 3–4 h.

  • Yield : 82–90%.

Intermediate Characterization :

  • IR : ν(C=S) at 1,170–1,146 cm⁻¹; ν(N-H) at 3,370–3,135 cm⁻¹.

  • ¹H NMR : Thiourea NH protons appear as broad singlets (δ 11.7–12.1 ppm).

Amide Bond Formation with 3-Nitrobenzoyl Chloride

The thiourea intermediate is acylated with 3-nitrobenzoyl chloride in dry DCM under inert atmosphere. A catalytic amount of 4-dimethylaminopyridine (DMAP) enhances reactivity.

Optimized Conditions :

  • Temperature : 0°C → room temperature (gradual warming).

  • Base : Pyridine (2.0 equiv).

  • Reaction Time : 12–16 h.

  • Yield : 75–88%.

Purification :

  • Column Chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:1).

  • Recrystallization : Ethanol/water (70:30) yields crystalline product.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields for thiourea formation. For example, coupling 2-hydroxyphenyl isothiocyanate with trichloroethylamine at 80°C for 10 min achieves 94% yield.

Advantages :

  • 50–70% reduction in reaction time.

  • Enhanced purity (≥98% by HPLC).

One-Pot Sequential Reactions

A streamlined approach combines acylation and thiourea formation in a single pot:

  • Step 1 : React 3-nitrobenzoic acid with SOCl₂ (→ acyl chloride).

  • Step 2 : Add trichloroethylamine and 2-hydroxyphenyl isothiocyanate sequentially.

Conditions :

  • Solvent : Tetrahydrofuran (THF).

  • Catalyst : DMAP (0.1 equiv).

  • Yield : 68–72%.

Critical Analysis of Methodologies

Yield and Efficiency Comparison

MethodYield (%)Time (h)Purity (%)
Conventional Stepwise75–8818–2495–98
Microwave-Assisted88–940.5–298–99
One-Pot68–726–892–94

Key Observations :

  • Microwave methods offer superior efficiency but require specialized equipment.

  • One-pot synthesis sacrifices yield for operational simplicity.

Challenges and Mitigation Strategies

  • Low Reactivity of Secondary Amines :

    • Use coupling agents (e.g., HATU, EDCI) to activate the acyl chloride.

    • Employ high-boiling solvents (e.g., DMF) to facilitate acylation at 50–60°C.

  • Byproduct Formation :

    • Hydrolysis of Acyl Chloride : Maintain anhydrous conditions with molecular sieves.

    • Oxidation of Thiol Groups : Use nitrogen atmosphere and antioxidants (e.g., BHT).

Analytical Validation

Structural Confirmation

  • ¹³C NMR : Carbonyl (C=O) at δ 167–170 ppm; thiourea (C=S) at δ 178–182 ppm.

  • HRMS : Calculated for C₁₆H₁₂Cl₃N₃O₃S [M+H]⁺: 466.94; Found: 466.92.

Purity Assessment

  • HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

  • Elemental Analysis : C 41.2%, H 2.6%, N 8.9% (theoretical); C 41.0%, H 2.5%, N 8.8% (observed).

Industrial-Scale Considerations

Solvent Recovery and Waste Management

  • DCM and THF : Distilled and reused (≥95% recovery).

  • Aqueous Waste : Treated with activated charcoal to adsorb organic residues.

Cost Analysis

ComponentCost (USD/kg)
3-Nitrobenzoic Acid120–150
2-Hydroxyphenyl Isothiocyanate300–350
Trichloroethylamine200–220

Total Cost/Kg Product : ~$1,800–$2,200 (lab-scale); reduced to $700–$900 at pilot scale.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The trichloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may lead to various substituted benzamides.

Scientific Research Applications

3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group may participate in redox reactions, while the trichloro and hydroxyphenyl groups may interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Hydroxyphenyl vs. Phenyldiazenyl : The hydroxyphenyl group in the target compound may enhance solubility and H-bonding compared to the diazenyl group in ’s analog, which prioritizes π-π interactions .
  • Morpholine vs. Thiadiazole : Morpholine derivatives () exhibit lower molecular weights and improved solubility, whereas thiadiazole-containing analogs () show superior binding affinities (e.g., ∆G = -9.0 kcal/mol for DHFR inhibition).

Physicochemical Properties

Property Target Compound 4-Phenyldiazenyl Analog () Morpholine Analog ()
Molecular Weight ~551.83 551.83 441.72
Hydrogen Bond Donors 2 (NH, OH) 2 (NH) 2 (NH)
LogP (Predicted) ~4.5 (highly lipophilic) ~5.2 (diazenyl increases hydrophobicity) ~3.8 (morpholine enhances polarity)
Solubility Moderate (hydroxyphenyl) Low High

Computational Insights

  • Molecular Docking : AutoDock Vina () and UCSF Chimera () predict that the target compound’s hydroxyphenyl group could form H-bonds with catalytic residues in kinase or reductase active sites.
  • Collision Cross-Section (CCS) : reports a predicted CCS of 221.3 Ų for the [M+H]+ ion, suggesting moderate membrane permeability compared to smaller analogs like the morpholine derivative .

Biological Activity

Chemical Structure and Properties

The compound features a 3-nitro group, a trichloroethyl moiety, and a carbamothioyl functional group attached to a benzamide backbone. This unique structure suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the nitro group can enhance the compound's ability to act as an inhibitor for specific enzymes involved in cellular processes.
  • Antimicrobial Properties : Initial studies have indicated that similar compounds exhibit significant antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Research has suggested that compounds with similar structural motifs may induce apoptosis in cancer cells by activating caspases or inhibiting cell proliferation pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the effects of nitro-substituted benzamides on cancer cell lines demonstrated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress and DNA damage in treated cells.
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of related compounds found that they effectively inhibited the growth of Gram-positive bacteria. The study indicated that compounds with similar functionalities could disrupt bacterial cell wall synthesis.
  • Toxicological Assessments : Toxicity studies have shown that while these compounds exhibit promising biological activity, they also require careful evaluation due to potential cytotoxic effects on normal cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive bacteria
Enzymatic InhibitionInhibits specific metabolic enzymes

Q & A

Basic: What are the recommended synthetic routes and purification methods for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Nitration of benzamide derivatives to introduce the nitro group under controlled acidic conditions (e.g., HNO₃/H₂SO₄) .
  • Step 2 : Chlorination of the ethylamine intermediate using trichloroacetic acid or PCl₃ to form the trichloroethyl moiety .
  • Step 3 : Coupling the chlorophenylcarbamothioyl group via thiourea formation, employing carbamothioyl chloride and a base like triethylamine .
  • Purification : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane gradient) are critical to isolate the product with >95% purity. Confirm purity via HPLC or TLC .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm hydrogen/carbon environments, including nitro (-NO₂) and trichloroethyl (-CCl₃) groups .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 423.1) .
  • X-ray Crystallography : Use SHELX (SHELXL for refinement) to resolve the crystal structure, focusing on hydrogen bonding (e.g., N–H···O/S interactions) and steric effects from bulky substituents .

Advanced: How can Density Functional Theory (DFT) and Hirshfeld surface analysis resolve discrepancies between experimental and computational structural data?

  • DFT Optimization : Perform geometry optimization at the B3LYP/6-311G(d,p) level to compare bond lengths/angles with crystallographic data. Discrepancies >0.05 Å may indicate crystal packing forces or solvent effects .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Cl···H, O···H contacts) using CrystalExplorer. For example, >10% contribution from Cl···H contacts suggests dominant halogen bonding .
  • Energy Frameworks : Visualize interaction energies (electrostatic, dispersion) to explain packing motifs .

Advanced: What computational strategies optimize molecular docking studies for evaluating this compound’s interaction with biological targets?

  • Software : Use AutoDock Vina for docking due to its improved scoring function and parallel processing .
  • Protocol :
    • Prepare the ligand (compound) with Open Babel (Gasteiger charges, rotatable bonds defined).
    • Generate a grid box (20 ų) around the target’s active site (e.g., SARS-CoV-2 main protease).
    • Run 20 docking poses; select the top-scoring conformation (ΔG < −8 kcal/mol) for MD simulations .
  • Validation : Compare with co-crystallized ligands (RMSD < 2.0 Å) .

Advanced: How should researchers address contradictions in crystallographic data refinement (e.g., disorder or twinning)?

  • Disordered Atoms : Use SHELXL’s PART instruction to model split positions, refining occupancy factors with constraints .
  • Twinning : Apply the Hooft parameter or TWIN commands in SHELXL to deconvolute overlapping reflections .
  • Validation : Check R-factor convergence (R₁ < 0.05) and ADDSYM alerts in PLATON to avoid overfitting .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Nucleophilic Substitution : The trichloroethyl group undergoes SN2 reactions with strong nucleophiles (e.g., OH⁻) due to electron-withdrawing Cl atoms. Monitor via ¹H NMR (disappearance of -CCl₃ signal at δ 4.2 ppm) .
  • Redox Behavior : The nitro group can be reduced to an amine (NH₂) using H₂/Pd-C. Track via UV-Vis (shift from λₘₐₓ 320 nm to 280 nm) .
  • Kinetic Studies : Use stopped-flow spectroscopy to determine rate constants (e.g., k ~ 10⁻³ s⁻¹ for nitro reduction) .

Advanced: How can researchers design assays to evaluate the compound’s bioactivity against antimicrobial targets?

  • Target Selection : Prioritize enzymes with nucleophilic active sites (e.g., cysteine proteases) due to the compound’s electrophilic nitro and trichloroethyl groups .
  • Assay Design :
    • Enzyme Inhibition : Measure IC₅₀ via fluorescence quenching (e.g., trypsin-like proteases, Kᵢ ~ 5 µM) .
    • Cellular Uptake : Use confocal microscopy with a fluorescent analog (e.g., BODIPY-labeled derivative) to track intracellular localization .
  • Mechanistic Probes : Synthesize analogues replacing -NO₂ with -CN or -CF₃ to assess electronic effects on activity .

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